molecular formula C8H16BrNO2 B1442505 tert-Butyl (2-bromoethyl)(methyl)carbamate CAS No. 263410-12-4

tert-Butyl (2-bromoethyl)(methyl)carbamate

Cat. No.: B1442505
CAS No.: 263410-12-4
M. Wt: 238.12 g/mol
InChI Key: CWCFCGSAAZGWCE-UHFFFAOYSA-N
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Description

tert-Butyl (2-bromoethyl)(methyl)carbamate is an organic compound with the molecular formula C8H16BrNO2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromoethyl group, and a methyl group attached to the carbamate moiety. This compound is used in various chemical reactions and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

tert-Butyl (2-bromoethyl)(methyl)carbamate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through covalent bonding. The compound’s bromine atom is highly reactive, allowing it to form stable bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to the inhibition or activation of enzymatic activity, depending on the specific enzyme involved .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The bromine atom in the compound is highly electrophilic, allowing it to react with nucleophilic sites on enzymes and proteins. This interaction can result in the inhibition or activation of enzymatic activity, depending on the specific enzyme involved. Additionally, this compound can affect gene expression by binding to transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzymatic activity and gene expression without causing significant toxicity. At high doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to protein modification and degradation. The compound can interact with enzymes involved in these pathways, leading to changes in metabolic flux and metabolite levels. For example, this compound can inhibit proteases, resulting in the accumulation of specific protein substrates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, this compound can bind to albumin in the bloodstream, facilitating its transport to various tissues .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and nucleus. The compound’s subcellular localization can influence its activity and function. For example, this compound can be targeted to the nucleus through specific targeting signals, where it can interact with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-bromoethyl)(methyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 2-bromoethanol in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-bromoethyl)(methyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields tert-butyl (2-azidoethyl)(methyl)carbamate, while oxidation with hydrogen peroxide produces tert-butyl (2-hydroxyethyl)(methyl)carbamate .

Scientific Research Applications

tert-Butyl (2-bromoethyl)(methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-bromoethyl)(methyl)carbamate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

tert-butyl N-(2-bromoethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCFCGSAAZGWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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